molecular formula C13H18O3 B1329394 2,4-Dihydroxy-5-hexylbenzaldehyde CAS No. 37470-87-4

2,4-Dihydroxy-5-hexylbenzaldehyde

Cat. No. B1329394
CAS RN: 37470-87-4
M. Wt: 222.28 g/mol
InChI Key: UBCGVJPYIHKJRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4-Dihydroxy-5-hexylbenzaldehyde involves various chemical reactions. For instance, the synthesis of 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives includes the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde . Additionally, the conversion of 2,4-dihydroxybenzaldehyde to 2-benzoyloxy-4-hydroxybenzaldehyde involves acylation and protection/deprotection steps . These syntheses are characterized by various analytical techniques such as IR, NMR, and UV spectral data .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dihydroxy-5-hexylbenzaldehyde has been studied using X-ray analysis and quantum mechanical methods. For example, N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine exhibits photochromic properties and is not planar due to intramolecular hydrogen bonds . The structure of 2,4-dihydroxybenzaldehyde itself is characterized by an intramolecular hydrogen bond and forms sheets with additional intermolecular hydrogen bonds .

Chemical Reactions Analysis

Chemical reactions involving 2,4-dihydroxybenzaldehyde derivatives include the formation of 2,4-dinitrophenylhydrazones, which exhibit non-linear optical activity and have a fairly planar hydrazone skeleton due to intramolecular hydrogen bonds . The compound (E)-3,4-Dihydroxybenzaldehyde 4-ethylthiosemicarbazone forms an intramolecular N-H...N hydrogen bond, contributing to the planarity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the acidity of the triazolone derivatives is affected by the solvent and molecular structure, as investigated through potentiometric titrations . The crystalline structures of 2,4-dihydroxybenzaldehyde and its derivatives are determined by hydrogen bonding and other intermolecular interactions, such as iodo-nitro and pi-pi stacking interactions . These interactions also influence the compounds' solubility and stability.

Case Studies

Specific case studies include the synthesis of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde and its valence isomerization , and the self-terminated cascade reactions producing methylbenzaldehydes from ethanol, which are precursors for valuable chemicals . These studies provide insights into the reactivity and potential applications of 2,4-dihydroxybenzaldehyde derivatives in various chemical processes.

Scientific Research Applications

  • Electrocatalytic Activity : Dihydroxybenzaldehyde (DHB) isomers, including 2,4-DHB, can be oxidatively electrodeposited onto electrodes, showing catalytic activity in the electrooxidation of NADH. This property is significant for designing biosensors based on dehydrogenase enzymatic activities (Pariente et al., 1996).

  • Synthesis and Chemical Reactions : Research on 2,4-dihydroxybenzaldehyde includes studies on selective alkylation, providing a theoretical foundation for the synthesis of novel Salen ligands, which are important in catalysis (Jiajia et al., 2011).

  • Optical Nonlinearity : The influence of phenolic hydroxyl groups on optical nonlinearity has been studied in 2,4-dihydroxybenzaldehyde-4-nitrophenylhydrazone crystals. These studies help understand the relationship between molecular ordering and noncovalent interactions based on phenolic OH groups (Kwon et al., 2009).

  • Metal Complex Synthesis : Research includes the synthesis of Schiff base compounds using 2,4-dihydroxybenzaldehyde and their coordination with metal ions. These compounds have been studied for their antioxidant, enzyme inhibition, and antimicrobial properties (Sumrra et al., 2018).

  • Antimicrobial Activities : Synthesis of new derivatives of 2,4-dihydroxybenzaldehyde has been explored for their potential antimicrobial activities (Bektaş et al., 2007).

  • Solubility Studies : The solubility of protocatechuic aldehyde, a compound related to 2,4-dihydroxybenzaldehyde, in different solvent systems has been investigated. Such studies are important for understanding the compound's properties in various pharmaceutical and industrial applications (Zhang et al., 2012).

properties

IUPAC Name

5-hexyl-2,4-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-3-4-5-6-10-7-11(9-14)13(16)8-12(10)15/h7-9,15-16H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCGVJPYIHKJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C(C=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190910
Record name Benzaldehyde, 2,4-dihydroxy-5-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-5-hexylbenzaldehyde

CAS RN

37470-87-4
Record name Benzaldehyde, 2,4-dihydroxy-5-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037470874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2,4-dihydroxy-5-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIHYDROXY-5-HEXYLBENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Koshiura, Y Kagotani, T Ujiie - Chemical and Pharmaceutical …, 1962 - jstage.jst.go.jp
The urinary metabolic end-products of meprobamate (2-methyl-2-propyl-1, 3-propan-ediol dicarbamate) in rabbits and dogs were studied. They were isolated and characterized as keto-…
Number of citations: 6 www.jstage.jst.go.jp
SF Nielsen, SB Christensen, G Cruciani… - Journal of Medicinal …, 1998 - ACS Publications
A large number of substituted chalcones have been synthesized and tested for antileishmanial and lymphocyte-suppressing activities. A subset of the chalcones was designed by using …
Number of citations: 437 pubs.acs.org
H Sawada, Y Takagi - Biochimica et biophysica acta. Enzymology, 1964 - Elsevier Science
Number of citations: 2

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